molecular formula C17H19N5 B2386160 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890888-99-0

1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2386160
CAS No.: 890888-99-0
M. Wt: 293.374
InChI Key: RBWRMVAKLIGOIV-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where a halogenated pyrazolo[3,4-d]pyrimidine reacts with 3,4-dimethylphenyl boronic acid in the presence of a palladium catalyst.

    Attachment of the pyrrolidin-1-yl group: This can be done through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(3,4-dimethylphenyl)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of its substituents, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-12-5-6-14(9-13(12)2)22-17-15(10-20-22)16(18-11-19-17)21-7-3-4-8-21/h5-6,9-11H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWRMVAKLIGOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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